2-[(1-Methylpiperidin-4-yl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylpiperidin-4-yl)amino]acetamide is a compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . It is a specialty product often used in proteomics research . The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Vorbereitungsmethoden
The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]acetamide typically involves the reaction of 1-methylpiperidine with acetamide under specific conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve more scalable and cost-effective approaches, but detailed industrial processes are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
2-[(1-Methylpiperidin-4-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylpiperidin-4-yl)amino]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[(1-Methylpiperidin-4-yl)amino]acetamide can be compared with other piperidine derivatives, such as:
4-Amino-1-methylpiperidine: This compound has a similar piperidine ring structure but differs in its functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide: This compound features a more complex structure with additional aromatic rings and functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H17N3O |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-6-8(9)12/h7,10H,2-6H2,1H3,(H2,9,12) |
InChI-Schlüssel |
FOUBMAFOASEEML-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.